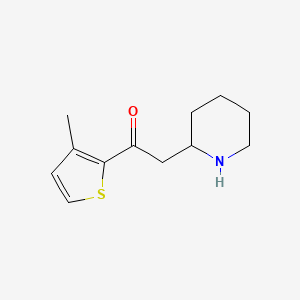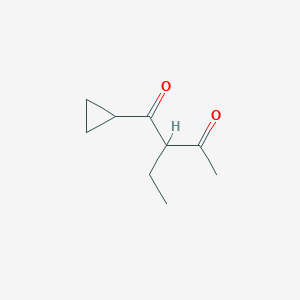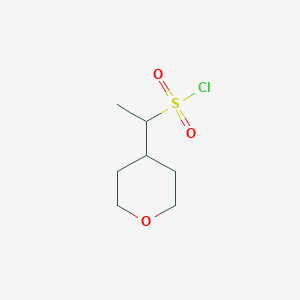
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts high chemical stability, aromatic character, and hydrogen bonding ability, making them valuable in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction of the alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Introduction of the amino and amide groups to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of 1,2,3-triazole derivatives, including this compound, often employs automated flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to modulation of their activity . Additionally, the triazole ring can act as a bioisostere for amide bonds, enhancing the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
4-Amino-1,2,3-triazole: A derivative with an amino group at the 4-position.
1-Methyl-1H-1,2,3-triazole: A derivative with a methyl group at the 1-position.
Uniqueness: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both amino and amide functional groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of novel compounds with diverse applications .
Eigenschaften
Molekularformel |
C6H11N5O |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
2-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-4(9-10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |
InChI-Schlüssel |
CVGKOZWJPGCXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)



![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)


